N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide
描述
N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide, also known as BRL-15572, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BRL-15572 is a piperazine derivative that acts as a selective antagonist of the 5-HT2C receptor.
作用机制
N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide acts as a selective antagonist of the 5-HT2C receptor. This receptor is involved in the regulation of appetite, mood, and anxiety. By blocking this receptor, N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide is able to reduce food intake, improve mood, and reduce anxiety.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the activity of dopamine neurons in the brain, which may contribute to its anxiolytic and antidepressant effects. N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons in the brain.
实验室实验的优点和局限性
N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide has a number of advantages for lab experiments. It is a selective antagonist of the 5-HT2C receptor, which makes it useful for studying the role of this receptor in various physiological and behavioral processes. Additionally, N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide has been shown to have good bioavailability and is able to cross the blood-brain barrier, making it a useful tool for studying the effects of 5-HT2C receptor antagonists in the brain.
One limitation of N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide is that it has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
未来方向
There are a number of future directions for research on N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide. One area of research is the potential for N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide as a treatment for obesity. Further studies are needed to determine the safety and efficacy of N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide in humans for this application.
Another area of research is the potential for N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide as a treatment for drug addiction. Studies have shown that N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide can reduce cocaine self-administration in rats, but further studies are needed to determine its potential as a treatment for addiction in humans.
Finally, there is potential for N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide as a tool for studying the role of the 5-HT2C receptor in various physiological and behavioral processes. Further studies are needed to fully understand the mechanisms of action of N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide and its potential applications in research and medicine.
Conclusion:
In conclusion, N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The synthesis method of N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide involves the reaction of 4-bromoaniline with 3-chlorobenzyl chloride in the presence of a base to form N-(4-bromophenyl)-3-chlorobenzylamine. N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide acts as a selective antagonist of the 5-HT2C receptor and has been shown to have anxiolytic and antidepressant effects, reduce food intake and body weight, and reduce cocaine self-administration in rats. While N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide has a number of advantages for lab experiments, its safety and efficacy in humans are not well-established. Future research is needed to fully understand the potential applications of N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide in research and medicine.
科学研究应用
N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide has been studied extensively for its potential therapeutic applications. It has been found to have anxiolytic and antidepressant effects in animal models. N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide has also been shown to reduce food intake and body weight in rodents, making it a potential treatment for obesity. Additionally, N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide has been studied for its potential in treating drug addiction, as it has been shown to reduce cocaine self-administration in rats.
属性
IUPAC Name |
N-(4-bromophenyl)-4-[(3-chlorophenyl)methyl]piperazine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrClN3O/c19-15-4-6-17(7-5-15)21-18(24)23-10-8-22(9-11-23)13-14-2-1-3-16(20)12-14/h1-7,12H,8-11,13H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKYHOBYHOQLFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。